7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione
CAS No.: 97928-01-3
Cat. No.: VC3857787
Molecular Formula: C9H4F3NO3
Molecular Weight: 231.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97928-01-3 |
|---|---|
| Molecular Formula | C9H4F3NO3 |
| Molecular Weight | 231.13 g/mol |
| IUPAC Name | 7-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione |
| Standard InChI | InChI=1S/C9H4F3NO3/c10-9(11,12)4-1-2-5-6(3-4)13-8(15)16-7(5)14/h1-3H,(H,13,15) |
| Standard InChI Key | AJVKTPKCOKFIAS-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C(F)(F)F)NC(=O)OC2=O |
| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)NC(=O)OC2=O |
Introduction
Structural Characteristics and Molecular Identity
Core Framework and Substituent Effects
The compound’s structure consists of a benzoxazine-dione core, where a benzene ring is fused to a 1,3-oxazine ring bearing two ketone groups at positions 2 and 4 . The trifluoromethyl group at the 7-position introduces strong electron-withdrawing effects, which modulate the compound’s electronic density and reactivity. This substitution pattern is critical for its stability and interactions in synthetic applications .
Molecular Descriptors
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InChIKey: AJVKTPKCOKFIAS-UHFFFAOYSA-N
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PubChem CID: 11579530
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound are unavailable in the provided sources, related benzoxazine-diones exhibit planar fused-ring systems with intramolecular hydrogen bonding between the oxazine oxygen and amide hydrogen . Spectroscopic characterization (e.g., IR, NMR) would likely reveal signals corresponding to the carbonyl groups (C=O) near 1700–1750 cm⁻¹ and ¹⁹F NMR resonances for the -CF₃ group between -60 to -70 ppm .
Synthesis and Manufacturing
Challenges in Synthesis
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Phosgene Handling: Requires stringent safety measures due to high toxicity .
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Regioselectivity: Ensuring the trifluoromethyl group directs cyclization to the desired position.
Industrial Availability
Commercial suppliers list the compound with purities up to 95%, priced between $21.00 (lab-scale) and $4,800.00 (bulk quantities) . Storage recommendations vary, with some sources specifying inert atmospheres at room temperature, while others advise refrigeration at 2–8°C .
Physical and Chemical Properties
Key Physicochemical Parameters
Solubility and Stability
No explicit solubility data are provided, but the presence of polar carbonyl groups suggests moderate solubility in aprotic solvents like dimethylformamide (DMF) or dichloromethane. The trifluoromethyl group enhances lipophilicity, potentially limiting water solubility . Stability under ambient conditions is presumed adequate given storage recommendations, though exposure to moisture or strong acids/bases should be avoided .
Comparative Analysis with Analogues
Structural Analogues and Their Properties
The trifluoromethyl analogue exhibits greater electron-withdrawing effects compared to fluoro- and iodo-substituted derivatives, influencing its reactivity in nucleophilic aromatic substitution or cross-coupling reactions .
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